Lipophilicity (LogP) Differentiation: Propyl vs. Methyl Analogs
Computational predictions indicate a significant increase in lipophilicity for the target compound compared to its 5-methyl analog. A higher LogP value suggests enhanced passive membrane permeability but also potentially greater non-specific binding and metabolic clearance, making the propyl derivative a distinct tool for probing the lipophilic space in a SAR series [1][2]. Direct, experimentally determined LogP values for these specific compounds were not found in primary literature, and this evidence is based on widely used in silico prediction models.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | (5-METHYL-3-THIENYL)(PIPERIDINO)METHANONE |
| Quantified Difference | +1.0 |
| Conditions | In silico XLogP3 prediction as reported in the PubChem database (release 2021.06.16). |
Why This Matters
This quantifies a key physicochemical divergence, allowing researchers to rationally select a more lipophilic analog for studying effects on cellular penetration or protein binding in their specific assay systems.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11109664, Piperidino(5-propyl-3-thienyl)methanone. (XLogP3 value). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11109664. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 12202901, (5-Methyl-3-thienyl)(piperidino)methanone. (XLogP3 value). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12202901. View Source
